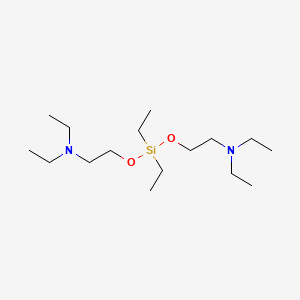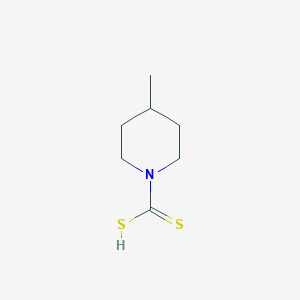
7-Methylfluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H12 It is a derivative of fluoranthene, characterized by the addition of a methyl group at the 7th position of the fluoranthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylfluoranthene typically involves the alkylation of fluoranthene. One common method is the Friedel-Crafts alkylation, where fluoranthene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 7-Methylfluoranthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce additional functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nitration typically involves a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
7-Methylfluoranthene has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Research on its biological effects helps understand the impact of PAHs on living organisms, including potential carcinogenicity and mutagenicity.
Medicine: Studies explore its interactions with biological molecules, contributing to the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Methylfluoranthene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also generate reactive oxygen species (ROS) during metabolic processes, contributing to oxidative stress and cellular damage .
Comparison with Similar Compounds
Fluoranthene: A structural isomer of pyrene, known for its fluorescence under UV light.
2-Methylfluoranthene: Another methylated derivative of fluoranthene with similar chemical properties.
Pyrene: A PAH with a similar structure but different reactivity and stability.
Uniqueness: 7-Methylfluoranthene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure allows for targeted studies on the effects of methyl substitution on PAHs’ properties and behavior.
Properties
CAS No. |
23339-05-1 |
|---|---|
Molecular Formula |
C17H12 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
7-methylfluoranthene |
InChI |
InChI=1S/C17H12/c1-11-5-2-8-13-14-9-3-6-12-7-4-10-15(16(11)13)17(12)14/h2-10H,1H3 |
InChI Key |
NJJWFOFOQXHASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylphenanthro[2,1-d]thiazole](/img/structure/B13821177.png)





![2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13821215.png)





![Zirconium,dichloro[rel-(1R,1'R)-(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13821257.png)
